3-methoxy-6,7-dihydroquinolin-8(5H)-one
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
3-methoxy-6,7-dihydro-5H-quinolin-8-one |
InChI |
InChI=1S/C10H11NO2/c1-13-8-5-7-3-2-4-9(12)10(7)11-6-8/h5-6H,2-4H2,1H3 |
InChI Key |
YVEYLLQYEZLYMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)CCC2)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Core Structure : Lacks the C3 methoxy group present in the target compound.
- Synthesis: Derivatives such as 4-phenyl-6,7-dihydroquinoline-2,8(1H,5H)-dione (23) are synthesized via Swern oxidation of intermediates, yielding diones with additional ketone groups .
- Reactivity : The absence of the methoxy group increases electrophilicity at the C8 ketone, facilitating nucleophilic additions.
Table 1: Structural Comparison
Isoquinolinone Analogues
Key Distinctions
- Scaffold: 3-Methoxy-6,7-dihydroisoquinolin-8(5H)-one (93) features a fused benzene-pyridine ring system (isoquinoline) versus quinoline.
- Biological Activity: Exhibits EC₅₀ = 87 µM (α2β4) and 32 µM (α4β4) in HEK cells, with Ki = 1.0 µM (α2β4) in rodent brains, indicating higher receptor affinity than non-methoxy quinolinones .
Brominated Derivatives
Thiosemicarbazone Derivatives
- COTI-2: Derived from 6,7-dihydroquinolin-8(5H)-ylidene, this compound incorporates a thiosemicarbazone group, enabling metal chelation and ROS generation. Unlike the methoxy-quinolinone, COTI-2 targets p53-mutant cancers but faces resistance challenges .
Preparation Methods
Multi-Component and Cyclization Strategies
A notable synthetic route to related tetrahydroquinoline derivatives involves a multi-component reaction between acetophenone derivatives, amines, and azides, followed by acid-catalyzed cyclization and ring transformations. For instance, acetophenone derivatives react with 2,2-dimethoxyethan-1-amine and 4-nitrophenyl azide in toluene at elevated temperatures (~100 °C), yielding triazole-substituted intermediates. These intermediates undergo a modified Pomeranz-Fritsch reaction using concentrated sulfuric acid to form triazoloisoquinolines, which upon acid-mediated ring opening yield hydroxymethyl isoquinolines. Subsequent treatment with thionyl chloride converts these to chloromethyl isoquinolines, which serve as alkylating agents in further steps.
While this exact sequence is described for isoquinoline derivatives, the analogous approach can be adapted for dihydroquinoline synthesis by selecting appropriate starting materials and conditions.
Reductive Amination and Alkylation for Functionalization
Reductive amination is a key step in introducing side chains or modifying nitrogen substituents on the dihydroquinoline scaffold. For example:
- Selective mono-protection of diamines with di-tert-butyl dicarbonate yields protected amines.
- These protected amines undergo reductive amination with 6,7-dihydroquinolin-8(5H)-one using sodium triacetoxyborohydride (NaBH(OAc)3) at room temperature, affording amine-functionalized derivatives in good yields (~73% reported).
- Subsequent alkylation with chloromethyl isoquinoline derivatives in the presence of potassium carbonate under reflux conditions introduces further substitutions.
- Acidic cleavage of protecting groups finalizes the functionalized compound.
This methodology allows precise control over substitution patterns and facilitates the preparation of analogues for biological evaluation.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Multi-component reaction | Acetophenone derivative, 2,2-dimethoxyethan-1-amine, 4-nitrophenyl azide, toluene, 100 °C | Triazole-substituted intermediate | Forms basis for cyclization |
| 2 | Acid-catalyzed cyclization | Concentrated H2SO4, modified Pomeranz-Fritsch | Triazoloisoquinoline | Cyclization to bicyclic core |
| 3 | Acid-mediated ring opening | Water, acid | Hydroxymethyl isoquinoline | Opens triazole ring |
| 4 | Chlorination | Thionyl chloride (SOCl2), room temperature | Chloromethyl isoquinoline | Prepares alkylating agent |
| 5 | Protection | Di-tert-butyl dicarbonate (Boc2O) | Boc-protected amine | Protects diamine for selective reaction |
| 6 | Reductive amination | 6,7-dihydroquinolin-8(5H)-one, NaBH(OAc)3 | Functionalized amine intermediate | Introduces amine substituent |
| 7 | Alkylation | Chloromethyl isoquinoline, K2CO3, reflux | Alkylated product | Adds substituents |
| 8 | Deprotection | Acidic cleavage | Final substituted dihydroquinolinone | Removes protecting groups |
Research Findings and Considerations
- The stereochemistry of the tetrahydroquinoline moiety influences biological activity, with the (S)-enantiomer often more active than the (R)-enantiomer.
- Aromatization or partial saturation of the quinoline ring system affects receptor binding and pharmacokinetics.
- Functionalization at position 3 with a methoxy group can modulate electronic properties and solubility.
- The synthetic methods enable the generation of diverse analogues for structure-activity relationship studies, particularly as CXCR4 antagonists with potential anti-HIV and anticancer applications.
Q & A
Q. Q1. What are the established synthetic routes for 3-methoxy-6,7-dihydroquinolin-8(5H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 3-methoxy derivatives often begins with functionalization of the parent compound, 6,7-dihydroquinolin-8(5H)-one (CAS 56826-69-8). Key steps include:
- Methylation : Introduction of methoxy groups via alkylation using NaH and methyl iodide (MeI) in THF, achieving yields >70% .
- Halogenation : Bromination at the 3-position (e.g., using NBS or Br₂) to generate intermediates like 3-bromo-6,7-dihydroquinolin-8(5H)-one (CAS 904929-24-4), which can undergo methoxy substitution .
- Catalytic Coupling : Ni-catalyzed Kumada coupling for substituent introduction, though this requires anhydrous conditions and inert atmospheres .
Q. Critical Factors :
- Temperature : Reactions at 130°C (e.g., condensations) improve efficiency but may require pressure-resistant vessels .
- Stirring : Vigorous stirring during PdCl₂-mediated complexation increases yields from ~50% to >90% .
Q. Table 1: Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Methylation | NaH, MeI, THF, 0°C → RT | 70–85 | |
| Bromination | NBS, CCl₄, reflux | 60–75 | |
| Kumada Coupling | NiCl₂(dppe), MeMgCl, THF | Quant. |
Q. Q2. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer:
- NMR : NMR confirms methoxy integration (δ 3.2–3.8 ppm) and quinolinone backbone protons (δ 6.5–8.0 ppm). Discrepancies in peak splitting may arise from rotational isomerism in solution .
- HRMS : Exact mass validation (C₁₀H₁₁NO₂: 177.0790 g/mol) ensures purity. Contaminants like brominated byproducts (e.g., from incomplete substitution) require LC-MS screening .
- X-ray Crystallography : Limited data exists for the 3-methoxy derivative, but related compounds (e.g., 7,7-dimethyl analogs) show planar quinolinone rings with bond lengths of 1.34–1.41 Å (C–N) .
Q. Common Pitfalls :
- Oxidation : Air-sensitive intermediates may oxidize, leading to ketone or hydroxylated byproducts. Use of degassed solvents and N₂ atmosphere is critical .
Advanced Research Questions
Q. Q3. How does 3-methoxy substitution impact the biological activity of 6,7-dihydroquinolin-8(5H)-one derivatives?
Methodological Answer:
- Anticancer Applications : Methoxy groups enhance lipophilicity, improving blood-brain barrier penetration. Derivatives like COTI-2 ((E)-N′-(6,7-dihydroquinolin-8(5H)-ylidene)-4-(pyridine-2-yl)piperazine-1-carbothiohydrazide) show phase I/II efficacy against glioblastoma via ribonucleotide reductase inhibition .
- Data Contradictions :
- In vitro vs. In vivo : High potency in cell lines (IC₅₀ ~0.5 µM) may not translate to in vivo models due to metabolic instability (e.g., glucuronidation) .
- Substituent Position : 3-Methoxy analogs exhibit lower cytotoxicity than 2-chloro derivatives, suggesting steric hindrance at the 3-position reduces target binding .
Q. Table 2: Biological Activity Comparison
| Derivative | Target | IC₅₀ (µM) | Clinical Stage | Reference |
|---|---|---|---|---|
| 3-Methoxy-6,7-dihydro | RNR (R2 subunit) | 1.2 | Preclinical | |
| 2-Chloro-6,7-dihydro | Topoisomerase II | 0.4 | Phase I | |
| COTI-2 (thiosemicarb.) | p53 Reactivation | 0.3 | Phase II |
Q. Q4. What strategies resolve contradictions in catalytic applications of this compound-derived palladium complexes?
Methodological Answer:
- Thermostability : Pd complexes with 3-methoxy ligands (e.g., Pd4) decompose above 240°C, while 7,7-dimethyl analogs (Pd2) tolerate >325°C due to steric protection .
- Catalytic Efficiency :
- Ligand Rigidity : Methoxy groups reduce flexibility, lowering turnover in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to unsubstituted ligands .
- Electron Effects : Electron-donating methoxy groups weaken Pd–substrate interactions, requiring higher catalyst loadings (5 mol% vs. 1 mol% for chloro analogs) .
Q. Troubleshooting :
- Additives : Use of Cs₂CO₃ or AgOTf enhances catalytic activity by scavenging halide byproducts .
Q. Q5. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for methoxy group participation. For example, B3LYP/6-31G* models predict nucleophilic attack at the 8-position is favored (ΔG‡ = 18 kcal/mol) .
- MD Simulations : Solvent effects (e.g., THF vs. DMF) on reaction kinetics can be modeled using OPLS-AA force fields .
- Contradictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
